molecular formula C19H20N2O4 B2948839 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate CAS No. 727978-42-9

2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate

Cat. No.: B2948839
CAS No.: 727978-42-9
M. Wt: 340.379
InChI Key: VJAZTGKHNNBARP-UHFFFAOYSA-N
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Description

2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate is an ester derivative combining a 4-acetamidobenzoic acid moiety with a 2-oxo-2-(phenethylamino)ethyl group. This structure features an acetamide substituent at the para position of the benzoate ring and a phenethylamino ketone group linked via an ester bond.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-14(22)21-17-9-7-16(8-10-17)19(24)25-13-18(23)20-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAZTGKHNNBARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate typically involves multiple steps. One common method includes the reaction of 4-acetamidobenzoic acid with 2-oxo-2-(phenethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenethylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted phenethylamino compounds, and various oxo derivatives.

Scientific Research Applications

2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic features of 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate and related compounds:

Compound Name Structural Features Molecular Weight (g/mol) Synthesis Yield (%) Key Applications/Findings References
2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate 4-Acetamidobenzoate ester with phenethylamino ketone ~350 (estimated) N/A Potential prodrug design; enhanced solubility due to acetamido group
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate with pyridazine-substituted phenethylamino group ~365 (estimated) N/A Likely enzyme inhibition (inferred from GPX4 inhibitor analogs); increased aromaticity
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl benzoate with methylisoxazole and thioether linkage ~385 (estimated) N/A Improved metabolic stability via thioether; potential antimicrobial activity
Compound 1 (Br/Cl-substituted acetamide-thiophene derivative) Bromo/chloro substituents with thiophene ring ~450 (estimated) N/A GPX4 inhibition; electrophilic warhead for covalent binding
3e (2-Oxo-2-(phenethylamino)-1-(tetrazol-5-yl)ethyl acetate) Tetrazole core with phenethylamino ketone and acetate ester 424.35 83% High-yield synthesis; confirmed via NMR/MS; potential as a building block in drug design

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-acetamidobenzoate group in the target compound likely enhances water solubility compared to halogenated analogs (e.g., Compound 1 in ) but may reduce membrane permeability due to polarity .

Synthetic Accessibility :

  • The target compound may be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for 3e (83% yield, ) and chloroacetamide intermediates ().
  • Thioether linkages (I-6373) and tetrazole cores (3e) demonstrate the versatility of ester derivatives in modular drug design .

Physicochemical Properties :

  • The tetrazole-containing 3e has a higher molecular weight (424.35 vs. ~350 for the target) due to its bulky substituents, which may impact pharmacokinetics .
  • Halogenated derivatives (Compound 1, ) exhibit increased lipophilicity, favoring blood-brain barrier penetration but raising toxicity concerns .

Biological Activity

2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Structure : The compound consists of a benzoate moiety with an acetamide group and a phenethylamino side chain.
  • Molecular Formula : C16_{16}H18_{18}N2_{2}O3_{3}
  • CAS Number : 727978-42-9

The biological activity of 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its structure suggests potential inhibition of certain kinases and modulation of apoptotic pathways, particularly in cancer cells.

Anticancer Activity

Research indicates that compounds similar to 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate exhibit significant anticancer properties by targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1. These proteins are crucial for the survival of cancer cells, and their inhibition can lead to increased apoptosis in tumor cells.

CompoundTarget ProteinBinding Affinity (Ki)Effect on Cell Viability
2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoateMcl-1~100 nMSignificant reduction
Similar CompoundsBfl-1~150 nMEnhanced apoptosis

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby modulating immune responses.

Case Studies

  • Case Study on Cancer Cell Lines :
    A study evaluated the effect of 2-Oxo-2-(phenethylamino)ethyl 4-acetamidobenzoate on various cancer cell lines, including lymphoma and breast cancer. The results demonstrated a dose-dependent decrease in cell viability with IC50 values ranging from 50 to 150 μM.
  • In Vivo Studies :
    Animal models treated with the compound exhibited reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis within tumors, supporting the in vitro findings.

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